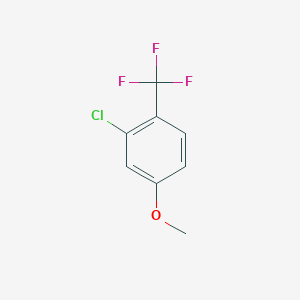
2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine
Descripción general
Descripción
2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine is a chemical compound with the molecular formula C13H10ClNO4 . It has a molecular weight of 279.68 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine consists of a pyridine ring attached to a furan ring via a carbonyl group . The furan ring is substituted with an ethoxycarbonyl group, and the pyridine ring has a chlorine atom attached .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine has been studied for its synthesis and chemical properties. Research shows various synthesis methods and chemical reactions involving this compound and related derivatives. For example, the synthesis and reactions of substituted furo[2,3-b]pyridines involve the reaction of ethyl 2-chloronicotinate with sodium ethoxycarbonylmethoxide, leading to β-keto ester formation and subsequent transformations (Morita & Shiotani, 1986). Additionally, the N-oxide of furo[3,2-b]pyridine has been explored for cyanation, chlorination, and nitration, offering insights into the reactivity and potential applications of these compounds in various chemical syntheses (Shiotani & Taniguchi, 1996).
Potential Pharmaceutical Applications
The compound has been researched for potential pharmaceutical applications. For example, synthesis of 5-Fluorouracil Derivatives containing an inhibitor of 5-Fluorouracil degradation involves reactions with various derivatives, demonstrating potential for development of novel antitumor agents (Hirohashi et al., 1993). This indicates the compound's relevance in the design and synthesis of drugs with specific biochemical properties.
Development of Novel Heterocyclic Systems
The compound and its derivatives are used in the development of novel heterocyclic systems, which are important in the discovery of new drugs and materials. For instance, reactions of 3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal with various heterocyclic amines have been explored to create new heterocyclic systems linked to furo[3,2-g]chromene, demonstrating diverse applications in antimicrobial and anticancer activities (Ibrahim et al., 2022).
Propiedades
IUPAC Name |
ethyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-2-18-13(17)10-6-5-9(19-10)11(16)8-4-3-7-15-12(8)14/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWHBBKVYARLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641790 | |
| Record name | Ethyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(5-Ethoxycarbonyl-2-Furoyl)Pyridine | |
CAS RN |
884504-83-0 | |
| Record name | Ethyl 5-[(2-chloro-3-pyridinyl)carbonyl]-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



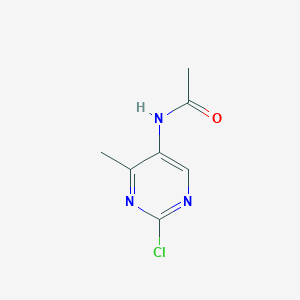
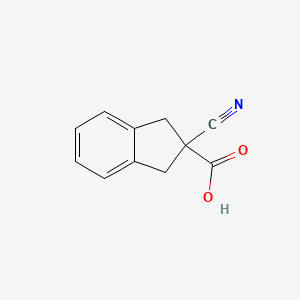
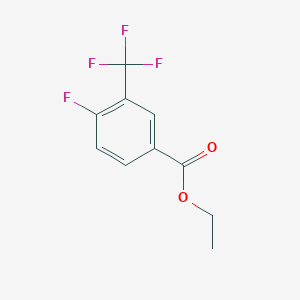
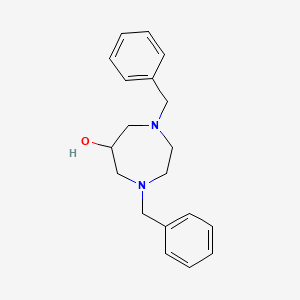
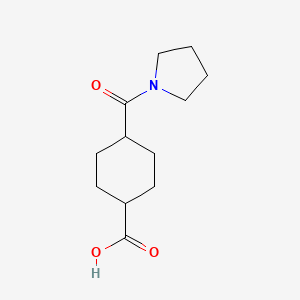
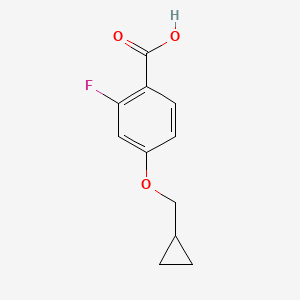
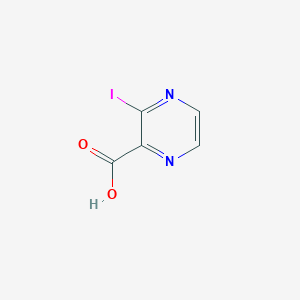
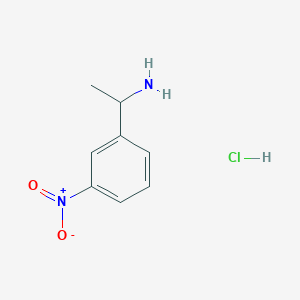
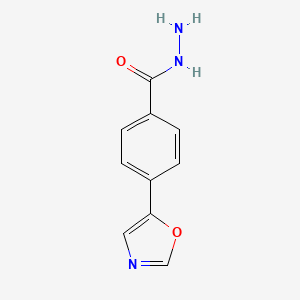
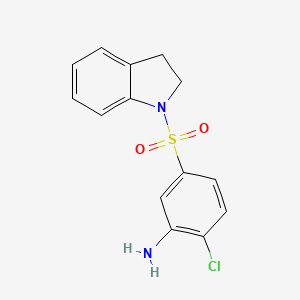
![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)

![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)
